3-(1H-benzimidazol-2-yl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Lipophilicity Ionization state Cell permeability

3-(1H-Benzimidazol-2-yl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine belongs to the class of 1,2,3-trisubstituted pyrrolo[2,3-b]quinoxalines, a tricyclic scaffold frequently explored for anticancer and kinase-inhibitory applications. This specific derivative features an isobutyl (2-methylpropyl) chain at the N1 position, a primary amine at C2, and an unsubstituted benzimidazol-2-yl pharmacophore at C3.

Molecular Formula C21H20N6
Molecular Weight 356.4 g/mol
Cat. No. B12139742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzimidazol-2-yl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Molecular FormulaC21H20N6
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=C(C2=NC3=CC=CC=C3N=C21)C4=NC5=CC=CC=C5N4)N
InChIInChI=1S/C21H20N6/c1-12(2)11-27-19(22)17(20-24-14-8-4-5-9-15(14)25-20)18-21(27)26-16-10-6-3-7-13(16)23-18/h3-10,12H,11,22H2,1-2H3,(H,24,25)
InChIKeyYPNCNCRNOKDCTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Benzimidazol-2-yl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine: Core Scaffold Identity and Procurement Context


3-(1H-Benzimidazol-2-yl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine belongs to the class of 1,2,3-trisubstituted pyrrolo[2,3-b]quinoxalines, a tricyclic scaffold frequently explored for anticancer and kinase-inhibitory applications [1]. This specific derivative features an isobutyl (2-methylpropyl) chain at the N1 position, a primary amine at C2, and an unsubstituted benzimidazol-2-yl pharmacophore at C3. Its closest well-characterized structural analogs include INI-43, a dimethylaminopropyl variant with established Kpnβ1 nuclear import inhibition activity [2], and the 1-benzyl-substituted congener (CAS 120340-90-1) . The compound falls under the generic Markush structure claimed in US Patent 9,045,483 B2, which covers substituted pyrrolo[2,3-b]quinoxalines as inhibitors of small ubiquitin-like modifier (SUMO) enzymes [3].

Why 3-(1H-Benzimidazol-2-yl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine Cannot Be Replaced by Close In-Class Analogs


Within the pyrrolo[2,3-b]quinoxaline chemotype, the nature of the N1 substituent profoundly modulates target engagement, cellular permeability, and ionization-dependent subcellular distribution [1]. The isobutyl (2-methylpropyl) chain in this compound is neutral, compact (4-carbon branched alkyl), and substantially more lipophilic than the dimethylaminopropyl side chain of the reference inhibitor INI-43 (clogP increase estimated at ~1.5 log units based on fragment-based calculation) . This difference eliminates the pH-dependent protonation liability of a tertiary amine, removing potential off-target interactions with aminergic receptors and lysosomal trapping issues that can confound intracellular concentration–response relationships [2]. Furthermore, the isobutyl group provides a distinct steric contour at the N1 binding pocket compared to the linear 3-methylbutyl analog (CAS 881045-91-6), which may alter selectivity across the SUMO E1/E2 enzyme family claimed in the foundational patent [3]. Generic substitution with either a more polar or a longer-chain alkyl analog is therefore expected to alter the compound's ADME, target selectivity, and intracellular pharmacokinetic profile, precluding simple in-class interchange.

Quantitative Differentiation Evidence: 3-(1H-Benzimidazol-2-yl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine vs. Key Comparators


N1 Substituent Lipophilicity and Ionization State Differentiation vs. INI-43 (Dimethylaminopropyl Analog)

The N1 isobutyl substituent of the target compound is a neutral, non-ionizable alkyl group, whereas the dimethylaminopropyl side chain of INI-43 (3-(1H-benzimidazol-2-yl)-1-(3-dimethylaminopropyl)pyrrolo[5,4-b]quinoxalin-2-amine) carries a tertiary amine with a calculated pKa of ~8.9, rendering it >95% protonated at physiological pH 7.4 [1]. This difference eliminates the cationic charge at the N1 position for the isobutyl analog, which is predicted to reduce lysosomal phospholipidosis risk and alter volume of distribution by an estimated 3- to 5-fold based on the basic-drug sequestration model [2]. The calculated clogP (fragment-based) for the isobutyl analog is ~4.2 vs. ~2.7 for INI-43, representing a 1.5 log-unit increase in lipophilicity .

Lipophilicity Ionization state Cell permeability

Structural Differentiation at N1 vs. 3-Methylbutyl Analog (CAS 881045-91-6): Branching Pattern and Steric Bulk

The isobutyl (2-methylpropyl) substituent at N1 is branched at the β-carbon (—CH₂—CH(CH₃)₂), whereas the 3-methylbutyl analog (CAS 881045-91-6) carries an isoamyl chain branched at the γ-carbon (—CH₂—CH₂—CH(CH₃)₂) . This positional difference alters the spatial orientation of the terminal methyl groups relative to the pyrroloquinoxaline core. Molecular docking studies on related pyrrolo[3,2-b]quinoxaline-derived Eph kinase inhibitors demonstrate that N1 alkyl chain branching directly influences the depth of ligand penetration into a hydrophobic sub-pocket formed by the kinase hinge region residues, with β-branched substituents orienting the methyl groups 1.5–2.0 Å closer to the gatekeeper residue than linear or γ-branched chains [1].

Steric effects Structure-activity relationship Enzyme pocket fitting

SUMO Pathway Enzyme Inhibition: Class-Level Patent Enablement vs. Structurally Distinct SUMO Inhibitor Chemotypes

The target compound falls within the generic Formula I of US Patent 9,045,483 B2, which claims substituted pyrrolo[2,3-b]quinoxalines as inhibitors of SUMO E1 (SAE1/SAE2 heterodimer) and SUMO E2 (Ubc9) enzymes [1]. The patent discloses that representative compounds within this class inhibit SUMOylation at concentrations ranging from 0.1–50 μM in cell-free FRET-based SUMO conjugation assays and sensitize colorectal cancer cells to ionizing radiation at 5–25 μM [1]. By contrast, mechanistically distinct SUMO pathway inhibitors such as ginkgolic acid (an E1 inhibitor; IC₅₀ = 3.8 μM in vitro) and spectomycin B1 (a SENP1 inhibitor) operate through entirely different chemical scaffolds (salicylic acid-derived vs. macrocyclic lactone) and lack the tricyclic pyrroloquinoxaline core that enables conformational selection of the DFG-out kinase-binding mode also relevant to certain SUMO enzyme conformations [2].

SUMOylation SUMO E1/E2 inhibition Cancer target engagement

Synthetic Accessibility and C2 Amine Derivatization Potential vs. 3-Carboxamide Pyrroloquinoxaline Analogs

The C2 primary amine of the target compound provides a reactive handle for rapid diversification via acylation, sulfonylation, or reductive amination—a feature absent in the corresponding 3-carboxamide analogs (e.g., 2-amino-N-benzyl-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, CAS 577699-96-8) where the amine is already consumed [1]. The synthetic route to 2-amino-3-(benzimidazol-2-yl)pyrrolo[2,3-b]quinoxalines has been established since 1988 via hetarylation of benzimidazol-2-ylacetonitriles with 2,3-dichloroquinoxaline followed by cyclocondensation with primary amines, allowing modular installation of the N1 substituent (isobutylamine in this case) in the final step with typical yields of 55–75% [2]. This late-stage diversification advantage enables parallel synthesis of focused analog libraries with systematic N1 alkyl variation while conserving the benzimidazole pharmacophore, a synthetic logic that is not readily transferable to the 3-sulfonamide or 3-carboxamide sub-series where the C3 substituent is installed earlier in the sequence.

Synthetic tractability Amine derivatization Library enumeration Medicinal chemistry

Recommended Application Scenarios for 3-(1H-Benzimidazol-2-yl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine Based on Quantitative Differentiation Evidence


Chemical Probe Development for SUMOylation Pathway Deconvolution (Orthogonal to Ginkgolic Acid)

Procurement of this compound is justified for SUMO pathway target validation studies requiring a non-acidic, non-adenosine chemotype distinct from ginkgolic acid (salicylic acid derivative; E1 inhibitor IC₅₀ = 3.8 μM) and MLN-4924 (adenosine sulfamate; SAE IC₅₀ = 8.2 μM) [1]. The pyrrolo[2,3-b]quinoxaline scaffold is structurally orthogonal, minimizing the risk of scaffold-specific false positives in cellular SUMOylation assays. Users should include the 1-benzyl (CAS 120340-90-1) or 1-(3-methylbutyl) (CAS 881045-91-6) analog as a negative control to deconvolute N1-dependent vs. scaffold-dependent effects [2].

Intracellular Target Engagement Assays Requiring Reduced Lysosomal Trapping Bias

For high-content imaging or NanoBRET target engagement assays in lysosome-rich cell types (e.g., macrophages, hepatic cells), the non-ionizable isobutyl substituent of this compound avoids the lysosomal sequestration that entraps the basic dimethylaminopropyl side chain of INI-43 (>95% protonated at lysosomal pH 5.0), which can cause 10- to 100-fold apparent potency shifts in cellular assays [3]. This makes the isobutyl analog preferable for establishing accurate intracellular concentration–response relationships for the pyrroloquinoxaline pharmacophore .

Focused Library Synthesis via Late-Stage C2 Amine Diversification

Medicinal chemistry groups pursuing systematic SAR around the N1 position of the pyrrolo[2,3-b]quinoxaline scaffold should procure this compound as the parent 2-amino template. The free C2 primary amine allows one-step conversion to amide, sulfonamide, urea, or N-alkyl derivatives without requiring a protecting group strategy, in contrast to C3-carboxamide analogs (e.g., CAS 577699-96-8) where the amine is pre-functionalized [4]. This synthetic advantage supports rapid analog generation for hit-to-lead optimization with a reported modular synthetic route from 2,3-dichloroquinoxaline and benzimidazol-2-ylacetonitrile followed by amine cyclocondensation [5].

In Vitro ADME Comparator Studies Across N1-Alkyl Pyrroloquinoxaline Series

This compound serves as a key member of an N1-alkyl congener series (spanning isobutyl, benzyl, 3-methylbutyl, and dimethylaminopropyl variants) for systematic permeability, metabolic stability, and plasma protein binding comparisons. The estimated clogP of ~4.2 for the isobutyl analog places it at the upper edge of Rule-of-5 compliance within the series, enabling assessment of lipophilicity–permeability relationships without introducing a formal charge (unlike INI-43) or aromatic π-stacking from a benzyl group that may confound CYP inhibition profiles [6].

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